molecular formula C19H21N3OS2 B2851818 (1H-indol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428356-53-9

(1H-indol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2851818
CAS RN: 1428356-53-9
M. Wt: 371.52
InChI Key: NAVCRQFKPWXHIH-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indoles and has been found to possess various biological properties, making it an interesting subject for research.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The thiazolyl and indolyl moieties present in the compound may interact with viral proteins, disrupting their function or replication processes.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory capabilities . The compound’s structural similarity to known anti-inflammatory agents suggests it could be used to treat conditions like arthritis or other inflammatory disorders.

Anticancer Potential

Indole derivatives are known to possess anticancer activities. Some compounds have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, indicating the potential of our compound in cancer research . The mechanism may involve the disruption of cell division or inducing apoptosis in cancer cells.

Antimicrobial Effects

The indole core structure is associated with antimicrobial activity. This compound could be explored for its effectiveness against a range of bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases .

Antidiabetic Applications

Indole derivatives have been identified with antidiabetic effects, suggesting that this compound could be investigated for its potential to regulate blood sugar levels or enhance insulin sensitivity .

Neuroprotective Effects

Given the indole’s role in the central nervous system, there is a possibility that this compound could exhibit neuroprotective properties. It might be useful in the treatment or prevention of neurodegenerative diseases by protecting neuronal cells from damage .

properties

IUPAC Name

1H-indol-3-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-13-11-24-19(21-13)25-12-14-6-8-22(9-7-14)18(23)16-10-20-17-5-3-2-4-15(16)17/h2-5,10-11,14,20H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCRQFKPWXHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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